2-Methyl-2-phenylmalononitrile

Descripción

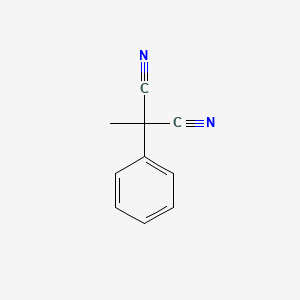

2-Methyl-2-phenylmalononitrile is an organic compound with the molecular formula C10H8N2 It is a nitrile derivative that features a phenyl group and a methyl group attached to a malononitrile core

Propiedades

Número CAS |

86164-70-7 |

|---|---|

Fórmula molecular |

C10H8N2 |

Peso molecular |

156.18 g/mol |

Nombre IUPAC |

2-methyl-2-phenylpropanedinitrile |

InChI |

InChI=1S/C10H8N2/c1-10(7-11,8-12)9-5-3-2-4-6-9/h2-6H,1H3 |

Clave InChI |

OVNAXCXOVBKVGL-UHFFFAOYSA-N |

SMILES canónico |

CC(C#N)(C#N)C1=CC=CC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methyl-2-phenylmalononitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with acetonitrile in the presence of a strong base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product in good purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-2-phenylmalononitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile groups into amines or other reduced forms.

Substitution: The phenyl and methyl groups can participate in substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted phenyl and methyl derivatives.

Aplicaciones Científicas De Investigación

2-Methyl-2-phenylmalononitrile has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals, dyes, and pigments.

Mecanismo De Acción

The mechanism of action of 2-Methyl-2-phenylmalononitrile involves its reactivity with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the phenyl and methyl groups can influence the compound’s overall reactivity and stability. The pathways involved in its reactions are often dictated by the specific conditions and reagents used .

Comparación Con Compuestos Similares

2-Methylmalononitrile: Lacks the phenyl group, resulting in different reactivity and applications.

2-Phenylmalononitrile: Lacks the methyl group, leading to variations in chemical behavior.

Benzyl Cyanide: Similar structure but lacks the additional nitrile group, affecting its reactivity.

Uniqueness: 2-Methyl-2-phenylmalononitrile is unique due to the presence of both phenyl and methyl groups attached to the malononitrile core. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Actividad Biológica

2-Methyl-2-phenylmalononitrile (MPMN) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring both methyl and phenyl groups attached to a malononitrile core, contributes to its diverse reactivity and applications in synthetic chemistry and medicine.

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity. The nitrile groups in MPMN can participate in nucleophilic addition reactions, while the phenyl and methyl groups can modulate the compound's overall reactivity and stability.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Reaction with oxidizing agents like potassium permanganate | Carboxylic acids, ketones |

| Reduction | Reaction with reducing agents such as lithium aluminum hydride | Amines, reduced derivatives |

| Substitution | Reaction with halogens or alkylating agents | Substituted phenyl and methyl derivatives |

Antimicrobial Properties

Research indicates that MPMN exhibits antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

MPMN has also been studied for its anticancer potential. In a recent study assessing its derivatives, compounds derived from MPMN were evaluated for antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed moderate antiproliferative activities with IC50 values ranging from 5.91 to 23.54 μM for certain derivatives .

Table 2: Antiproliferative Activity of MPMN Derivatives

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| 2ad | MCF-7 | 5.91 |

| 2ae | HeLa | 23.54 |

| 2ad' | MCF-7 | >50 |

| 2ae' | HeLa | >50 |

Case Studies

- Cyanation Reactions : In a study investigating reductive cyanation using MPMN as a cyanating agent, researchers found that it could effectively modify bioactive intermediates, yielding products with significant biological activity. The method showed compatibility with various functional groups and provided satisfactory yields for several compounds .

- Pharmaceutical Applications : MPMN has been explored as a pharmaceutical intermediate in the synthesis of compounds with therapeutic potential. For instance, the cyanation of lipid-lowering agents demonstrated the versatility of MPMN in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.